4-Chloro-2-(1,8-naphthyridin-2-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(1,8-naphthyridin-2-YL)phenol is a heterocyclic compound that contains a naphthyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1,8-naphthyridin-2-YL)phenol typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble iridium catalyst under air atmosphere . Another approach involves the condensation of commercially available 2,6-diaminopyridine and 3-oxo-butyraldehyde dimethyl acetal, followed by oxidation and deprotection steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of eco-friendly and atom-economical approaches is emphasized in recent research to ensure safe and efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(1,8-naphthyridin-2-YL)phenol undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can be performed using reagents like selenium dioxide in dioxane.
Reduction: Reduction reactions are less commonly reported for this compound.
Substitution: Substitution reactions, particularly involving the chloro group, can be carried out using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include selenium dioxide for oxidation and various nucleophiles for substitution reactions. Reaction conditions often involve solvents like dioxane and catalysts such as iridium .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenium dioxide can yield aldehyde derivatives .
Scientific Research Applications
4-Chloro-2-(1,8-naphthyridin-2-YL)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(1,8-naphthyridin-2-YL)phenol involves its role as a selective STAT1 transcriptional activator. It enhances STAT1-dependent signaling pathways, leading to increased expression of target genes such as IRF3 and phosphorylation of STAT1 . This activity is particularly relevant in the context of interferon-gamma signaling and its effects on cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,8-naphthyridine derivatives such as:
- 2-Amino-1,8-naphthyridine
- 2,7-Dimethyl-1,8-naphthyridine
- 4-Methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde
Uniqueness
4-Chloro-2-(1,8-naphthyridin-2-YL)phenol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively activate STAT1 transcriptional pathways sets it apart from other naphthyridine derivatives .
Properties
Molecular Formula |
C14H9ClN2O |
---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
4-chloro-2-(1,8-naphthyridin-2-yl)phenol |
InChI |
InChI=1S/C14H9ClN2O/c15-10-4-6-13(18)11(8-10)12-5-3-9-2-1-7-16-14(9)17-12/h1-8,18H |
InChI Key |
NENBYHKMTVRJSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.